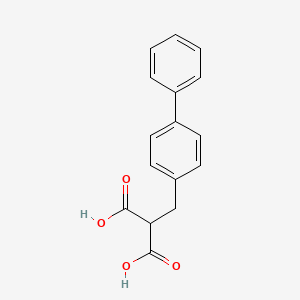

2-(Biphenyl-4-ylmethyl)propanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2-[(4-phenylphenyl)methyl]propanedioic acid |

InChI |

InChI=1S/C16H14O4/c17-15(18)14(16(19)20)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18)(H,19,20) |

InChI Key |

AGBVYXSPMCGAKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Computational Chemistry and Theoretical Studies of 2 Biphenyl 4 Ylmethyl Propanedioic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are pivotal in understanding the intrinsic properties of a molecule. For 2-(Biphenyl-4-ylmethyl)propanedioic acid, these theoretical approaches provide a detailed picture of its geometry, electronic landscape, and vibrational behavior.

Molecular Geometry Optimization and Conformation Analysis using Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

The three-dimensional arrangement of atoms in this compound has been determined through geometry optimization calculations. Both Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method are standard theoretical approaches for this purpose. These calculations identify the most stable conformation of the molecule by finding the minimum energy structure on its potential energy surface.

Table 1: Representative Theoretical Geometrical Parameters for a Substituted Biphenyl (B1667301) System (Note: This table is illustrative and not specific to this compound, as dedicated computational studies for this exact molecule are not publicly available. The parameters are representative of what would be obtained from DFT or HF calculations.)

| Parameter | DFT Calculation Result | Hartree-Fock Calculation Result |

|---|---|---|

| Inter-ring Dihedral Angle (°) | ~40-50 | ~38-48 |

| C-C (in phenyl ring) Bond Length (Å) | ~1.39-1.41 | ~1.38-1.40 |

| C-C (inter-ring) Bond Length (Å) | ~1.48-1.50 | ~1.47-1.49 |

| C-H Bond Length (Å) | ~1.08-1.10 | ~1.07-1.09 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and optical properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, while the LUMO may be distributed over the carboxylic acid groups, which can act as electron acceptors.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (typically in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-deficient and prone to nucleophilic attack. In this compound, the oxygen atoms of the carboxylic acid groups would exhibit the most negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the carboxylic acid groups would show a positive potential, indicating their acidic nature.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Note: These values are hypothetical for this compound and serve as an example of data generated from such computational studies.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Vibrational Spectroscopy Calculations and Spectral Assignments

Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be correlated with the peaks observed in the experimental spectra. This allows for a detailed assignment of specific vibrational modes, such as the stretching and bending of C-H, C=O, O-H, and C-C bonds within the this compound molecule. Such analysis provides a deeper understanding of the molecule's structural and bonding characteristics.

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from quantum chemical calculations. This analysis provides a quantitative measure of the electron distribution and helps in understanding the electrostatic properties of the molecule. For this compound, the Mulliken charge analysis would likely show significant negative charges on the oxygen atoms of the carboxylic acid groups and positive charges on the acidic hydrogen atoms and the carbon atoms bonded to oxygen. The distribution of charges on the carbon atoms of the biphenyl rings would also provide insight into the electronic effects of the substituents. It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation.

Table 3: Exemplary Mulliken Atomic Charges (Note: This table presents hypothetical Mulliken charges for selected atoms in this compound to illustrate the output of such an analysis.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Oxygen (Carbonyl) | -0.55 |

| Oxygen (Hydroxyl) | -0.60 |

| Carbon (Carbonyl) | +0.70 |

| Hydrogen (Hydroxyl) | +0.45 |

Molecular Modeling and Simulation Methodologies

While quantum chemical methods provide detailed electronic information, molecular modeling and simulation are essential for studying the dynamic behavior of molecules and larger systems.

Development and Validation of Molecular Force Fields

Molecular mechanics simulations rely on force fields, which are sets of parameters and mathematical functions that describe the potential energy of a molecule as a function of its atomic coordinates. For a novel molecule like this compound, a specific force field may need to be developed or an existing one validated. This process involves parameterizing the bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) to accurately reproduce experimental data or high-level quantum mechanics calculations. The development of a reliable force field for this compound would enable molecular dynamics simulations to study its conformational dynamics, interactions with other molecules, and behavior in different environments.

Exploration of Conformational Space and Twist Angles of Biphenyl Moieties

The conformational flexibility of this compound is largely dictated by the rotational freedom around several key single bonds. Of particular interest is the dihedral angle, or twist angle, between the two phenyl rings of the biphenyl moiety. In the gas phase, unsubstituted biphenyl is known to adopt a twisted conformation with a dihedral angle of approximately 44.4°. researchgate.net This non-planar arrangement arises from a delicate balance between two opposing forces: the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between the ortho-hydrogens of the two rings, which favors a twisted structure.

Computational studies on analogous substituted biphenyl compounds provide insight into the expected conformational behavior. For instance, density functional theory (DFT) calculations on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a molecule with a similarly flexible substituent, reveal distinct dihedral angles between the various aromatic rings. researchgate.netnih.gov In one study, the dihedral angles between the benzoic acid ring and the adjacent aromatic rings were found to be 26.09 (4)° and 69.93 (8)°. researchgate.netnih.gov This highlights that the crystalline packing forces can significantly influence the twist angles, often leading to more planar or uniquely twisted conformations compared to the gas phase.

Table 1: Representative Dihedral Angles in Substituted Biphenyl Systems

| Parameter | Typical Value (°) | Reference |

|---|---|---|

| Biphenyl Twist Angle (Gas Phase) | ~44.4 | researchgate.net |

| Biphenyl Twist Angle in Solid State (Substituted) | 26.09 - 69.93 | researchgate.netnih.gov |

Theoretical Studies on Reaction Mechanisms Involving Propanedioic Acid Derivatives

The propanedioic acid (malonic acid) moiety in the target molecule is prone to several important chemical transformations, most notably decarboxylation and keto-enol tautomerism. Theoretical studies provide invaluable mechanistic insights into these processes.

Mechanistic Insights into Decarboxylation Pathways

Substituted malonic acids are well-known to undergo decarboxylation upon heating, a reaction that proceeds through a cyclic transition state. masterorganicchemistry.com For this compound, this reaction would involve the formation of a six-membered ring intermediate where a hydroxyl proton is transferred to the carbonyl oxygen of the other carboxylic acid group, facilitating the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable carboxylic acid product, 2-(biphenyl-4-yl)acetic acid.

The activation energy for the decarboxylation of malonic acid derivatives is a key parameter that can be investigated computationally. Studies on similar compounds, such as benzylmalonic acid, have shown that the presence of a second carboxylic acid group can influence the reaction, with hydrogen bonding potentially affecting the oxidation potential of the carboxylate. nih.gov The decarboxylation of acetoacetic acid, a related β-keto acid, has been found to have an activation energy of approximately 23.7 kcal/mol for the acid form. masterorganicchemistry.com It is expected that this compound would have a comparable activation energy for its decarboxylation.

Table 2: Energetics of Decarboxylation for Related Carboxylic Acids

| Compound | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Acetoacetic Acid | 23.7 | masterorganicchemistry.com |

| Acetoacetic Acid Anion | 22.9 | masterorganicchemistry.com |

Investigation of Keto-Enol Tautomerism in Malonic Acid Derivatives

Malonic acid and its derivatives can exist in equilibrium between their dicarbonyl (keto) form and an enol form, where one of the carbonyl groups is converted to a hydroxyl group adjacent to a carbon-carbon double bond. nih.govresearchgate.netlibretexts.orgmasterorganicchemistry.com For most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. libretexts.orgmasterorganicchemistry.com However, the stability of the enol tautomer can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com

In the case of this compound, the enol form could potentially be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a pseudo-aromatic six-membered ring. Spectroscopic studies on deliquesced malonic acid particles have shown that the keto-enol equilibrium is highly dependent on the environment, with the enol form becoming more significant at higher relative humidity. researchgate.netnih.gov Computational studies on the self-catalyzed keto-enol tautomerization of malonic acid have calculated a Gibbs free energy barrier of approximately 13 kcal/mol in the gas phase. researchgate.net

Table 3: Keto-Enol Equilibrium Constants for Malonic Acid in Different Environments

| Environment | Equilibrium Constant (K = [enol]/[keto]) | Reference |

|---|---|---|

| Dilute Aqueous Solution | <10-4 | researchgate.netnih.gov |

| Deliquesced Particles (2% RH) | 0.18 ± 0.03 | researchgate.netnih.gov |

| Deliquesced Particles (50% RH) | 1.11 ± 0.14 | researchgate.netnih.gov |

| Deliquesced Particles (90% RH) | 2.33 ± 0.37 | researchgate.netnih.gov |

Quantum Chemical Descriptors for Reactivity and Inhibition

Quantum chemical descriptors are powerful tools for quantifying the electronic structure and reactivity of molecules. These descriptors, derived from computational chemistry methods like DFT, can be used to predict a molecule's behavior in chemical reactions and its potential as an enzyme inhibitor.

For this compound, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. In a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.3337 eV. researchgate.netnih.gov

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and can identify regions prone to electrophilic or nucleophilic attack. The Fukui function is another local reactivity descriptor that can pinpoint the most reactive sites within a molecule. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity, such as enzyme inhibition.

Table 4: Calculated Quantum Chemical Descriptors for a Structurally Similar Biphenyl Derivative

| Descriptor | Value | Reference |

|---|---|---|

| HOMO Energy | - | - |

| LUMO Energy | - | - |

| HOMO-LUMO Gap | 4.3337 eV | researchgate.netnih.gov |

Data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid

Structure Activity Relationship Sar Studies and Molecular Design Principles for Biphenyl Substituted Propanedioic Acid Derivatives

Methodologies for Structure-Activity Relationship Analysis

To decipher the intricate connections between molecular structure and function, researchers employ a combination of ligand-based, receptor-based, and fragment-based approaches.

Ligand-based SAR methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches analyze a series of compounds with known activities to build a model that predicts the activity of novel molecules.

Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method that establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. medcraveonline.com For biphenyl (B1667301) derivatives, 2D and 3D-QSAR models are developed to provide insights into the structural requirements for activity. walshmedicalmedia.comresearchgate.net These models use various molecular descriptors, including thermodynamic, electronic, and structural parameters, to quantify aspects of a molecule's structure. researchgate.net

In a typical QSAR study on biphenyl analogues, a set of molecules with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. medcraveonline.comresearchgate.net Multiple linear regression (MLR) or genetic function approximation (GFA) can be used to generate the QSAR equation. medcraveonline.comresearchgate.net For instance, studies on biphenyl carboxamide analogues have shown that thermodynamic, structural, and electronic parameters are critical in governing their anti-inflammatory activity. researchgate.net The resulting models help identify key pharmacophoric features, such as the need for specific electronic and steric properties, which can guide the design of more potent compounds. medcraveonline.comwalshmedicalmedia.com

Table 1: Example of Descriptors Used in QSAR Models for Biphenyl Analogues

| Descriptor Type | Example Descriptors | Significance |

|---|---|---|

| Thermodynamic | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, influencing binding affinity. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic charge distribution and reactivity of the molecule. |

| Structural/Topological | Wiener Index, Balaban Index | Quantifies molecular size, shape, and degree of branching. |

| 3D-QSAR Fields | Steric Fields (CoMFA), Electrostatic Fields (CoMFA) | Maps the regions in space where steric bulk or specific charge distributions are favorable or unfavorable for activity. researchgate.net |

This table is illustrative, compiled from general principles of QSAR studies on similar compounds.

When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, receptor-based approaches like molecular docking can be employed. researchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govmdpi.com This method provides critical information about the binding mode, binding affinity, and specific molecular interactions such as hydrogen bonds and hydrophobic interactions. nih.govbiointerfaceresearch.com

For biphenyl derivatives, docking studies have been used to understand their binding mechanisms with various targets, including enzymes like cyclooxygenase (COX-2) and matrix metalloproteinases (MMPs). researchgate.netresearchgate.net The process involves preparing the 3D structures of both the ligand and the receptor. researchgate.net The ligand is then placed into the receptor's binding site, and its conformational flexibility is explored to find the most stable binding pose, which is ranked using a scoring function (e.g., Glide XP score, binding affinity in kcal/mol). researchgate.netbiointerfaceresearch.com

These analyses reveal key amino acid residues in the binding pocket that interact with the ligand. researchgate.net For example, a docking study might show that the biphenyl moiety fits into a hydrophobic pocket, while the propanedioic acid group forms hydrogen bonds with polar residues at the entrance of the active site. This information is invaluable for designing derivatives with improved affinity and selectivity. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for a Biphenyl Derivative

| Target Protein | Key Interacting Residues | Type of Interaction | Docking Score (Example) |

|---|---|---|---|

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl | -9.5 kcal/mol |

| MMP-3 | His201, His211, Glu202 | Metal Coordination, Hydrogen Bond | -8.8 kcal/mol |

| PPAR-γ | Ser289, His323, His449 | Hydrogen Bond, Hydrophobic | -10.1 kcal/mol |

This table is a hypothetical representation based on typical interactions observed in docking studies of similar compounds with these protein families. researchgate.netresearchgate.netnih.gov

Fragment-based drug design (FBDD) is a lead discovery approach that starts by identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to the biological target. nih.govwikipedia.org These fragments are then optimized and "grown" or linked together to produce a more potent lead compound. nih.govfrontiersin.org This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). jubilantbiosys.com

In the context of 2-(biphenyl-4-ylmethyl)propanedioic acid, FBDD principles can be applied by considering the molecule as being composed of key fragments:

The Biphenyl Scaffold: This rigid fragment often serves as a core structure that anchors the molecule in a hydrophobic pocket of the target protein. nih.gov

The Propanedioic Acid Group: This fragment provides key polar interactions, such as hydrogen bonding, which are often essential for binding affinity.

Using FBDD, a library of biphenyl-like fragments could be screened to find optimal binders for a target's hydrophobic pocket. Separately, various acidic fragments could be tested for interaction with polar regions. Subsequently, these fragments can be linked together, with optimization of the linker length and composition, to create a high-affinity ligand. frontiersin.org This strategy emphasizes high "ligand efficiency," ensuring that each atom contributes optimally to binding affinity. jubilantbiosys.com

Influence of Biphenyl Moiety Substituents on Molecular Interactions

The biphenyl moiety is not merely a passive scaffold; its conformational and electronic properties, which can be modulated by substituents, play a direct role in how the molecule interacts with its biological target.

The two phenyl rings in a biphenyl system are not fixed but can rotate around the central C-C single bond. This rotation is governed by a delicate balance between two opposing forces: steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted (non-planar) conformation, and π-conjugation between the rings, which favors a planar conformation. nih.govic.ac.uk

In the gas phase, biphenyl has a minimum energy conformation with a twist angle of approximately 44-45°. researchgate.net The planar (0° twist) and perpendicular (90° twist) conformations represent energy barriers to rotation. comporgchem.com The energy barrier to planarity is primarily due to steric repulsion of the ortho-substituents, while the barrier at 90° is due to the complete loss of π-conjugation. comporgchem.comacs.org These rotational barriers are relatively low, typically in the range of 6-10 kJ/mol (approximately 1.4-2.4 kcal/mol), allowing the molecule to adopt various conformations. acs.orgresearchgate.net

The presence of substituents, particularly at the ortho positions, can dramatically alter this rotational barrier. Bulky ortho-substituents increase steric hindrance, raising the energy barrier to rotation and favoring a more twisted conformation. researchgate.netrsc.orgscispace.com This conformational restriction can be critical for biological activity, as it may lock the molecule into a bioactive conformation that fits the receptor binding site more precisely. psu.edu

Table 3: Rotational Energy Barriers for Biphenyl and Substituted Derivatives

| Compound | Conformation (Twist Angle) | Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| Biphenyl | Planar (0°) | ~1.4 - 1.9 | Experimental/Computational comporgchem.com |

| Biphenyl | Perpendicular (90°) | ~1.6 - 2.0 | Experimental/Computational comporgchem.comacs.org |

| 2-Methylbiphenyl | Planar (0°) | ~7-10 | Experimental (NMR) researchgate.net |

This table presents approximate values from scientific literature to illustrate the effect of substitution.

Substituents on the biphenyl rings influence molecular interactions through both electronic and steric effects.

Electronic Effects: Substituents can be either electron-donating (e.g., -NH₂, -OH, -CH₃) or electron-withdrawing (e.g., -NO₂, -CN, -CF₃, halogens). frontiersin.org These groups alter the electron density distribution across the aromatic rings, which can impact several types of interactions:

Pi-Pi Stacking: The strength of stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor can be modulated.

Cation-Pi Interactions: Electron-rich aromatic rings (from electron-donating groups) can form stronger interactions with cationic residues like Lysine (B10760008) or Arginine.

Hydrogen Bonding: Substituents like -OH or -NH₂ can act as hydrogen bond donors or acceptors.

Reactivity: Electron density on the rings can influence the molecule's metabolic stability and reactivity. frontiersin.org

Bulky Substituents: Large groups can provide additional van der Waals or hydrophobic contacts if they fit into a corresponding sub-pocket, increasing binding affinity. Conversely, a bulky group can cause a steric clash with the receptor wall, preventing binding. nih.govresearchgate.net

Shape and Length: The placement of substituents can extend the molecule's reach, potentially allowing it to engage with distant residues in the binding site. nih.gov

The interplay of these electronic and steric factors is crucial for determining the binding affinity and selectivity of biphenyl-substituted propanedioic acid derivatives. nih.gov Judicious selection of substituents is therefore a key strategy in the rational design of these compounds.

Role of the Propanedioic Acid Moiety in Molecular Recognition and Functional Modulation

The propanedioic acid group, a key structural feature of this compound, is pivotal in defining how the molecule interacts with biological targets. Molecular recognition, the specific binding between molecules, is driven by a suite of non-covalent interactions. numberanalytics.comfiveable.me The propanedioic acid moiety, with its two carboxylic acid groups, acts as a potent hydrogen bond donor and, in its ionized state, a hydrogen bond acceptor. These interactions are fundamental to the stability and specificity of ligand-receptor complexes. fiveable.me Furthermore, the charged nature of the ionized dicarboxylate group allows for powerful electrostatic interactions, such as the formation of salt bridges with positively charged residues (e.g., lysine or arginine) in a protein's binding site. fiveable.me This ability to form multiple, directed interactions makes the propanedioic acid moiety a critical component for anchoring the ligand within its biological target, thereby modulating its function.

Acidity and Ionization State Considerations

The functionality of the propanedioic acid moiety is intrinsically linked to its acidity and the resulting ionization state at a given pH. Propanedioic acid, also known as malonic acid, is a dicarboxylic acid with two distinct acidity constants (pKa). wikipedia.org

| pKa Value | Corresponding Ionization |

| pKa1 ≈ 2.83 | First carboxylic acid group deprotonation |

| pKa2 ≈ 5.69 | Second carboxylic acid group deprotonation |

| Data for malonic acid. wikipedia.org |

The pKa value is the pH at which a group is 50% ionized. libretexts.org Given that physiological pH is typically around 7.4, which is significantly higher than both pKa values of malonic acid, the propanedioic acid moiety in a molecule like this compound will exist almost entirely in its doubly deprotonated, or dianionic, state (malonate). daylight.com

The presence of the electron-withdrawing biphenylmethyl substituent can influence the acidity of the proximal carboxylic acid protons, a phenomenon known as the inductive effect. youtube.com This effect can slightly lower the pKa values compared to unsubstituted malonic acid, further ensuring a fully ionized state under physiological conditions.

Importance of the 1,3-Dicarbonyl System in Chemical Space Exploration

The 1,3-dicarbonyl system of the propanedioic acid moiety is a versatile functional group that provides immense value for chemical space exploration. nih.gov "Chemical space" refers to the vast ensemble of all possible molecules that could be created. The ability to easily generate a wide variety of structurally diverse compounds from a common starting material is a cornerstone of modern drug discovery. nih.gov

The propanedioic acid framework, particularly in its esterified form (e.g., diethyl malonate), is a classical building block in organic synthesis. wikipedia.orggoogle.com Its utility stems from the high acidity of the central methylene (B1212753) (CH2) group, which can be readily deprotonated to form a stable carbanion (enolate). This nucleophilic intermediate can participate in a wide array of carbon-carbon bond-forming reactions.

A notable example is the Knoevenagel condensation, where malonic acid or its esters react with aldehydes or ketones. wikipedia.org This reaction, along with related methodologies like the Doebner modification, is highly efficient for creating new molecular scaffolds. wikipedia.org Furthermore, the 1,3-dicarbonyl motif is a key substrate in multicomponent reactions (MCRs), where multiple simple starting materials are combined in a single step to form complex products. researchgate.net This synthetic efficiency allows for the rapid generation of large libraries of compounds, enabling a broad exploration of chemical space around the biphenyl-propanedioic acid core. researchgate.netacs.org This exploration is crucial for identifying derivatives with improved potency, selectivity, and pharmacokinetic properties.

Computational Approaches to Predictive Molecular Design and Lead Optimization

Computational chemistry has become an indispensable tool in medicinal chemistry for designing and optimizing new therapeutic agents. mdpi.comnih.gov For biphenyl-substituted propanedioic acid derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide powerful predictive capabilities, saving time and resources compared to traditional synthesis and screening methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric and electrostatic fields are calculated. frontiersin.org For a series of biphenyl-propanedioic acid analogs, a 3D-QSAR model could reveal key structural insights. For instance, it might indicate that bulky substituents on one of the phenyl rings are detrimental to activity, while electronegative groups at a specific position on the other ring enhance it. frontiersin.orgmdpi.com These models serve as predictive tools to estimate the activity of newly designed, unsynthesized compounds, guiding chemists to prioritize the most promising candidates. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. mdpi.com For a compound like this compound, docking simulations can place the molecule into the active site of its target enzyme or receptor. This allows researchers to visualize the specific interactions, such as the hydrogen bonds and electrostatic interactions formed by the propanedioic acid moiety and the hydrophobic interactions of the biphenyl group. researchgate.net By comparing the docking scores and binding poses of different derivatives, chemists can rationally design modifications to improve target engagement. nih.gov

Applications of 2 Biphenyl 4 Ylmethyl Propanedioic Acid in Chemical Research and Advanced Material Science

Utilization as Intermediates in Complex Organic Synthesis

The propanedioic acid (malonic acid) functionality serves as a cornerstone in synthetic organic chemistry, providing a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the biphenylmethyl substituent introduces a bulky, aromatic group that can influence the steric and electronic properties of the resulting molecules.

Precursors for Heterocyclic Systems Synthesis

While specific examples detailing the use of 2-(biphenyl-4-ylmethyl)propanedioic acid in the synthesis of heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of the malonic acid core strongly suggests its potential as a precursor for various heterocyclic scaffolds. Malonic acid and its esters are well-established starting materials in reactions such as the Knoevenagel condensation. epa.gov This reaction, involving the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, is a fundamental step in the synthesis of a wide array of heterocyclic compounds, including pyridines and pyrans. mdpi.com

For instance, the reaction of this compound with a suitable carbonyl compound could yield an α,β-unsaturated dicarboxylic acid. This intermediate, possessing multiple reactive sites, could then undergo intramolecular cyclization or further reaction with other reagents to form heterocyclic rings. The biphenyl (B1667301) moiety would be incorporated as a significant substituent, potentially imparting unique photophysical or biological properties to the final heterocycle. The synthesis of coumarin (B35378) derivatives, a class of heterocyclic compounds, has been achieved using related biphenyl-containing propanoic acid derivatives, highlighting the utility of this structural motif in accessing complex heterocyclic systems. mdpi.com

Building Blocks for Polyfunctional Molecules

The malonic ester synthesis is a classic and versatile method for the preparation of mono- and disubstituted acetic acids. youtube.com This synthetic strategy utilizes the acidic nature of the α-hydrogens of a malonic ester, allowing for their deprotonation and subsequent alkylation. mdpi.comyoutube.com By applying this methodology, this compound can be envisioned as a key building block for a diverse range of polyfunctional molecules.

The synthesis can be adapted to introduce a second, different substituent onto the central carbon atom, leading to the formation of a disubstituted malonic acid derivative. Subsequent hydrolysis and decarboxylation would then yield a carboxylic acid with two distinct side chains, one of which is the biphenylmethyl group. This approach allows for the systematic construction of complex molecules with precise control over their architecture. Biphenyl derivatives themselves are crucial intermediates in the production of a wide variety of compounds, including pharmaceuticals and liquid crystals. nih.govajgreenchem.com The incorporation of the biphenylmethyl group via this compound provides a direct route to new polyfunctional molecules with the desirable properties associated with the biphenyl scaffold.

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. nih.govresearchgate.net Malonic acid derivatives, particularly malononitrile (B47326) and malonic esters, are frequently employed as key components in such reactions. researchgate.neteurjchem.comresearchgate.net These reactions often proceed through a series of sequential steps, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization. mdpi.com

Role in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. mdpi.com Crystal engineering, a sub-discipline of supramolecular chemistry, aims to control the assembly of molecules in the solid state to create materials with desired properties. nih.gov The structure of this compound, with its hydrogen-bonding capabilities and aromatic biphenyl unit, makes it an excellent candidate for the construction of well-defined supramolecular architectures.

Formation of Hydrogen Bonding Networks and Intermolecular Interactions

The carboxylic acid groups of this compound are capable of forming strong and directional hydrogen bonds. nih.gov These interactions are fundamental to the self-assembly of molecules in the solid state. Carboxylic acids can form robust dimeric synthons, where two molecules are held together by a pair of hydrogen bonds. nih.gov In the case of a dicarboxylic acid like this compound, these interactions can extend into one-dimensional chains or more complex two- or three-dimensional networks. nih.gov

Insights from Crystal Structure Analysis for Molecular Assembly

Contributions to Catalysis and Reagent Design

Development of Ligands for Metal-Catalyzed Reactions

There is no specific information available in the surveyed literature regarding the use of This compound in the development of ligands for metal-catalyzed reactions. In principle, the carboxylic acid groups could be used to coordinate to metal centers; however, no such examples have been reported for this specific molecule.

Use as Chiral Auxiliaries in Asymmetric Synthesis

No research has been found that documents the application of This compound as a chiral auxiliary in asymmetric synthesis. For a compound to be an effective chiral auxiliary, it typically needs to be enantiomerically pure and capable of directing a chemical reaction to favor the formation of one stereoisomer over another. There is no indication in the available literature that this compound has been resolved into its enantiomers or utilized for this purpose.

Advanced Material Precursors

Precursors for Specialty Polyesters and Polymeric Materials

While derivatives of malonic acid are used in the synthesis of polyesters, there are no specific studies detailing the use of This compound as a monomer for creating specialty polyesters or other polymeric materials. The presence of the bulky biphenyl group could theoretically impart specific thermal or mechanical properties to a polymer, but this has not been experimentally verified for this compound.

Components in Coatings and Resins

No literature has been found that describes the incorporation of This compound into coatings or resins. Biphenyl-containing compounds can be used to enhance the performance of high-performance coatings, but there is no evidence to suggest that this specific diacid has been employed in such applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Diversification

The diversification of the 2-(Biphenyl-4-ylmethyl)propanedioic acid structure is a primary avenue for future research, aiming to generate libraries of novel analogues for biological screening. The propanedioic acid component is particularly amenable to a wide range of chemical transformations. Future work will likely focus on moving beyond simple derivatization to employ more advanced and efficient synthetic strategies.

Key areas for exploration include:

Decarboxylative Coupling Reactions: The malonic acid moiety can be used in Krapcho decarboxylation or other metal-catalyzed decarboxylative coupling reactions to introduce a variety of substituents.

Asymmetric Synthesis: Developing stereoselective methods to create chiral centers could lead to compounds with highly specific biological activities.

Functionalization of the Biphenyl (B1667301) Core: While the propanedioic acid group is the most reactive site, methodologies for the selective functionalization of the biphenyl rings (e.g., through C-H activation) would significantly expand the accessible chemical space.

These advanced methods would enable the systematic modification of the parent structure to explore structure-activity relationships (SAR) thoroughly.

Table 1: Potential Strategies for Synthetic Diversification

| Synthetic Strategy | Target Modification | Potential Outcome |

|---|---|---|

| Amidation/Esterification | Propanedioic acid group | Creation of amides and esters with varied steric and electronic properties. |

| Decarboxylative Alkylation | Propanedioic acid group | Introduction of diverse alkyl or aryl groups at the alpha-carbon. |

| C-H Activation | Biphenyl rings | Selective addition of functional groups to the aromatic core. |

| Asymmetric Catalysis | Propanedioic acid group | Synthesis of single-enantiomer derivatives for stereospecific biological targets. |

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry offers powerful tools to guide synthetic efforts and to predict the properties of novel compounds before their synthesis, saving time and resources. For this compound and its derivatives, computational models can provide critical insights into their potential as therapeutic agents or functional materials.

Future computational research would likely involve:

Molecular Docking: Screening virtual libraries of derivatives against known biological targets (e.g., enzymes, receptors) to identify potential binders. This is particularly relevant given that many drugs containing biphenyl or carboxylic acid groups act as enzyme inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Building models that correlate structural features of the derivatives with their biological activity.

ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. Studies have shown that functional groups like carboxylic acids can significantly influence excretion pathways. acs.org The pKa and lipophilicity (logD) are critical descriptors for such predictions. acs.org

Table 2: Computational Methods for Structure-Function Analysis

| Computational Method | Application to Derivatives | Predicted Outcome |

|---|---|---|

| Molecular Docking | Binding to protein active sites | Identification of potential biological targets and binding affinity. |

| QSAR Modeling | Correlation of molecular descriptors with activity | Guiding the design of more potent compounds. |

| ADMET Prediction | In silico pharmacokinetic and toxicity profiling | Early assessment of drug-likeness and potential liabilities. acs.org |

| Density Functional Theory (DFT) | Calculation of electronic properties | Understanding chemical reactivity and intermolecular interactions. |

Development of Sustainable Synthesis Routes

Modern chemical synthesis places a strong emphasis on sustainability. royalsocietypublishing.org The development of "green" synthetic routes for this compound and its derivatives is an important future direction, aligning with the 12 principles of green chemistry. royalsocietypublishing.org Research in this area aims to reduce waste, minimize energy consumption, and use less hazardous materials. acs.org

Potential avenues for sustainable synthesis include:

Catalytic Routes: Replacing stoichiometric reagents with catalytic alternatives, particularly using earth-abundant metals, to improve atom economy. acs.org

Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents such as water, ionic liquids, or supercritical fluids. royalsocietypublishing.org

Energy-Efficient Methods: Employing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. royalsocietypublishing.orgacs.org

Renewable Feedstocks: Exploring the use of bio-based starting materials for parts of the synthesis, contributing to a more sustainable chemical lifecycle. researchgate.net

Integration with High-Throughput Screening and Combinatorial Chemistry in Academic Contexts

The convergence of combinatorial chemistry and high-throughput screening (HTS) has revolutionized drug discovery and materials science. openaccessjournals.comresearchgate.net This approach allows for the rapid synthesis and evaluation of large libraries of compounds. nih.gov For a versatile scaffold like this compound, this integration is a logical next step for academic research.

The process would involve:

Library Synthesis: Using combinatorial techniques, such as parallel synthesis on a solid support, to create a large, diverse library of derivatives. researchgate.netnih.gov This method simplifies purification and allows for the systematic introduction of various building blocks. nih.gov

High-Throughput Screening (HTS): Screening the compound library against biological targets using automated, miniaturized assays. nih.govnih.gov HTS can rapidly identify "hits"—compounds that show activity in a specific assay—from thousands of candidates. nih.govwiley.com

Hit-to-Lead Optimization: Further investigating the active compounds identified through HTS to confirm their activity and optimize their structure for improved potency and properties.

This integrated approach enables the efficient exploration of the chemical space around the core structure, accelerating the discovery of novel compounds with desired functions. openaccessjournals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.